

Methantheline bromide solubility and stability in physiological buffers

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Compound of Interest

Compound Name: Methantheline

Cat. No.: B1204047

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Methantheline Bromide Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of **methantheline** bromide in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **methantheline** bromide in physiological buffers?

A1: Direct quantitative solubility data for **methantheline** bromide in specific physiological buffers is not readily available in the public domain. However, its solubility is known to be limited in aqueous solutions. Some sources state it is soluble in DMSO but not in water^{[1][2]}. For experimental purposes, it is recommended to determine the solubility in your specific buffer system (e.g., PBS, Tris-HCl) at the desired pH and temperature.

Q2: What are the primary factors influencing the stability of **methantheline** bromide in solution?

A2: The stability of **methantheline** bromide in solution is primarily influenced by:

- pH: As an ester, **methantheline** bromide is susceptible to hydrolysis, which is significantly accelerated at alkaline pH. A related compound, methacholine chloride, shows rapid

decomposition at pH values greater than 6[3].

- Temperature: Higher temperatures will generally increase the rate of hydrolysis.
- Presence of Water: Hydrolysis is a reaction with water, so the compound is more stable in a solid state or in anhydrous solvents.[4]
- Enzymes: In biological systems, esterases can enzymatically accelerate the hydrolysis of the ester bond.

Q3: How should I prepare a stock solution of **methantheline** bromide?

A3: Due to its limited aqueous solubility and stability, it is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted into your aqueous physiological buffer immediately before the experiment to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: What are the likely degradation products of **methantheline** bromide?

A4: The primary degradation pathway for **methantheline** bromide is hydrolysis of its ester bond. This would result in the formation of xanthanoic acid and diethylmethyl(2-hydroxyethyl)ammonium bromide.[5][6]

Q5: What are the recommended storage conditions for **methantheline** bromide solutions?

A5: Solid **methantheline** bromide should be stored in a dry, dark place at -20°C for long-term storage or at 0-4°C for short-term storage[2]. Stock solutions in anhydrous DMSO should also be stored at -20°C or -80°C and protected from moisture. Aqueous solutions of **methantheline** bromide are not recommended for long-term storage due to hydrolysis and should be prepared fresh for each experiment.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Precipitation upon dilution in aqueous buffer	The concentration of methantheline bromide exceeds its solubility limit in the aqueous buffer. The organic solvent from the stock solution is causing the compound to crash out.	<ul style="list-style-type: none">- Lower the final concentration of methantheline bromide.- Decrease the volume of the stock solution added to the buffer to reduce the final percentage of organic solvent.- Consider using a different co-solvent if compatible with your experimental setup.
Rapid loss of compound activity	The compound is degrading, likely due to hydrolysis. The pH of your buffer is too high (alkaline). The temperature of the experiment is too high.	<ul style="list-style-type: none">- Prepare fresh solutions immediately before use.- If possible, perform experiments at a lower pH (neutral or slightly acidic).- Conduct experiments at a lower temperature if the protocol allows.- Run a stability study in your buffer to understand the degradation kinetics.
Inconsistent experimental results	Inconsistent preparation of solutions. Degradation of the compound over the course of the experiment.	<ul style="list-style-type: none">- Standardize your solution preparation protocol.- Always prepare fresh solutions from a reliable stock.- Account for the stability of the compound in the experimental design, potentially by including time-course measurements.

Data Summary

Methantheline Bromide Solubility and Stability Profile

Parameter	Solvent/Buffer	Value	Comments
Solubility	Water	Not soluble[1][2]	Contradictory information exists as it can be administered in a watery solution.[7] Quantitative data is lacking.
DMSO	Soluble[1][2]	Recommended for preparing stock solutions.	
Physiological Buffers (e.g., PBS)	Data not available	Expected to be low. Empirical determination is necessary.	
Stability	Aqueous Solution	Unstable; undergoes hydrolysis[4]	Stability is pH-dependent.
Alkaline pH (>7)	Rapid degradation	Hydrolysis is base-catalyzed. Similar compounds show significant degradation above pH 6.[3]	
Solid State	Stable	Should be stored in a dry environment.[4]	
Primary Degradation Product	Aqueous Solution	Xanthanoic acid[5][6]	Formed via hydrolysis of the ester linkage.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

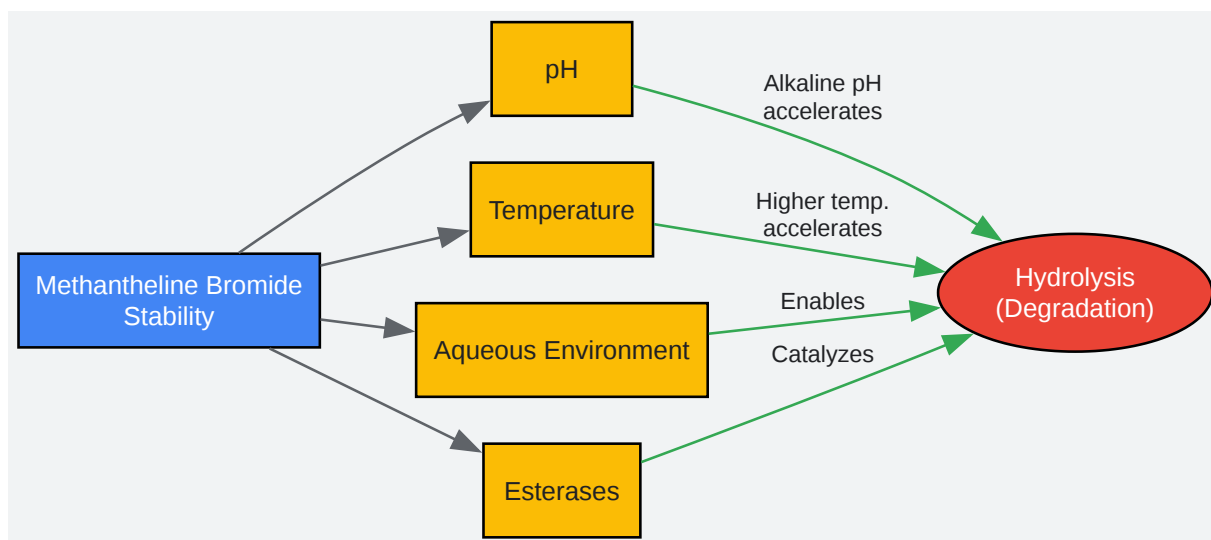
- Preparation: Prepare the desired physiological buffer at the target pH.

- **Addition of Compound:** Add an excess amount of **methantheline** bromide to a known volume of the buffer in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Allow the mixture to stand, then centrifuge or filter the solution to remove the undissolved solid.
- **Quantification:** Analyze the concentration of **methantheline** bromide in the clear supernatant using a validated analytical method such as HPLC-UV.
- **Reporting:** Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Protocol for Assessing Stability in a Physiological Buffer

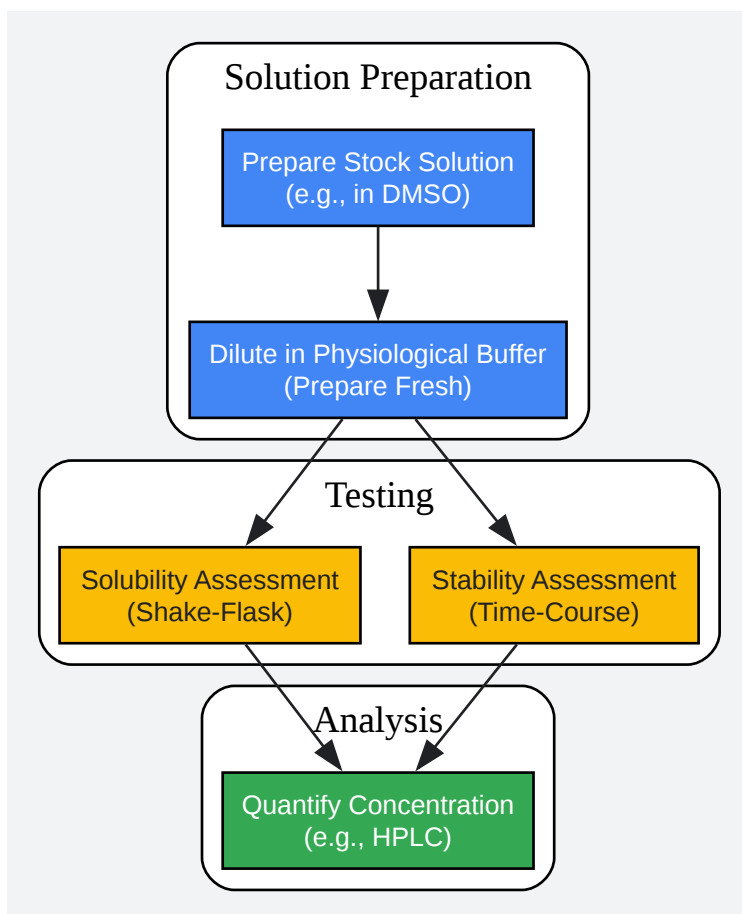
- **Solution Preparation:** Prepare a solution of **methantheline** bromide in the desired physiological buffer at a known concentration.
- **Incubation:** Incubate the solution at a constant temperature (e.g., 37°C).
- **Time-Point Sampling:** At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
- **Analysis:** Immediately analyze the concentration of the remaining **methantheline** bromide in each aliquot using a stability-indicating analytical method (e.g., HPLC) that can separate the parent drug from its degradation products.
- **Data Analysis:** Plot the concentration of **methantheline** bromide versus time to determine the degradation kinetics and calculate parameters such as the half-life ($t_{1/2}$).

Visualizations



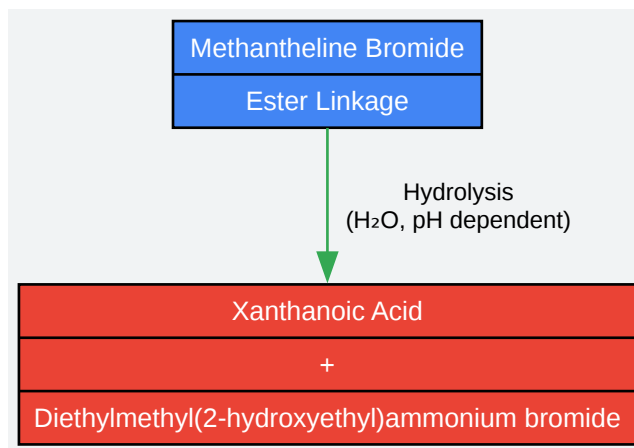
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Caption: Factors influencing the stability of **methantheline** bromide.



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Caption: Workflow for preparing and testing **methantheline** bromide solutions.



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Caption: Proposed hydrolysis degradation pathway of **methantheline** bromide.

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